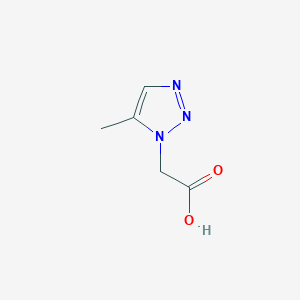
2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid
Übersicht
Beschreibung
2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid is a derivative of 1H-1,2,3-triazol-1-yl acetic acid . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity. It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Synthesis Analysis
A convenient synthetic approach to 1H-1,2,3-triazol-1-yl acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Based on this strategy, 1,5-disubstituted 1,2,3-triazoles were prepared from available reagents under metal-free conditions . A one-pot protocol for the synthesis of (5-methyl-1H-1,2,3-triazol-1-yl)acetamides derived from N-substituted chloroacetamides has been developed .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H NMR spectrum (400 MHz, DMSO-d6), δ, ppm: 2.26 s (3H, CH3), 5.10 s (2H, CH2), 7.37 s (1H triazol) .Chemical Reactions Analysis
1H-1,2,3-Triazol-1-yl acetic acids were most commonly prepared by the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes . The use of Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds for preparing compounds of this type has been studied .Physical and Chemical Properties Analysis
The physical properties of this compound include a yield of 0.13 g (91%), melting point of 177–178°С . The chemical properties were confirmed by 1H NMR spectrum (400 MHz, DMSO-d6), δ, ppm: 2.26 s (3H, CH3), 5.10 s (2H, CH2), 7.37 s (1H triazol) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(5-Methyl-1H-1,2,3-triazol-1-yl)acetic acid and its derivatives are synthesized for various research purposes. A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid is reported, featuring an efficient condensation under flow conditions. This method is noted for its high selectivity and environmental friendliness (Tortoioli et al., 2020).
The study by Pokhodylo et al. (2020) describes a synthetic approach to (1H-1,2,3-triazol-1-yl)acetic acid derivatives, proposing a one-pot protocol for the synthesis from available reagents under metal-free conditions (Pokhodylo et al., 2020).
Pharmacological Properties
- A study by Salionov (2015) found that esters of 2-(1,2,4-triazoles-3-iltio)acetic acids show various biological activities including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects (Salionov, 2015).
Biological Activity and Applications
Beytur and Yuksek (2022) conducted a density functional theory and ab initio Hartree-Fock computational study of a derivative of 2-(1H-1,2,4-triazol-5-one-4-yl)-phenoxyacetic acid, investigating its molecular structure, electronic transitions, and other properties, which are crucial for understanding its biological activities (Beytur & Yuksek, 2022).
The synthesis and investigation of the physical-chemical properties of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid salts by Gotsulya (2016) explored their potential applications in medicine and pharmacy (Gotsulya, 2016).
Wirkmechanismus
Target of Action
It is known that the 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The 1,2,3-triazole ring can form hydrogen bonds, which is crucial for binding with biological targets . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
They have also been used to create antagonists of monoacylglycerol lipase , agonists and antagonists of sphingosine-1-phosphate receptors , and inhibitors of stearoyl-coenzyme delta-9 . This suggests that 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid may affect similar pathways.
Pharmacokinetics
The 1,2,3-triazole ring is known to be resistant to metabolic degradation , which could potentially impact the compound’s bioavailability.
Result of Action
Compounds with a 1,2,3-triazole ring have shown antifungal , antimicrobial , antiviral , anticancer , and other biological activities. This suggests that this compound may have similar effects.
Action Environment
The synthesis of similar compounds has been achieved under metal-free conditions , suggesting that the presence or absence of certain metals could potentially influence the compound’s action.
Zukünftige Richtungen
The introduction of a carboxyl function in the 1,2,3-triazole ring favors the creation of convenient structural blocks for the synthesis of combinatorial libraries . In the future, such an approach would allow the introduction of a much wider range of substituents in the triazole ring of triazolylacetic acids . This could lead to the development of new compounds with potential biological activities.
Eigenschaften
IUPAC Name |
2-(5-methyltriazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-2-6-7-8(4)3-5(9)10/h2H,3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPKKJOVIOSAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


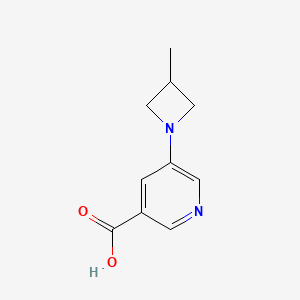

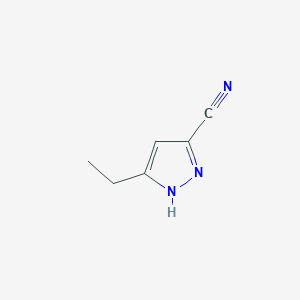

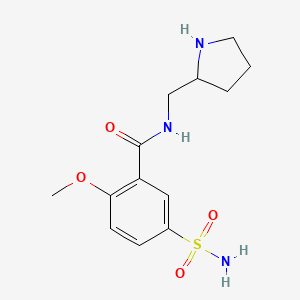
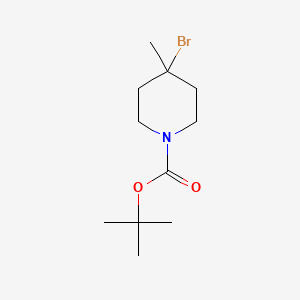

![2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine](/img/structure/B6617520.png)
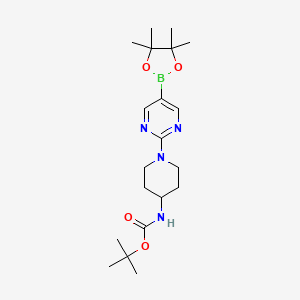



![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)

